

Spectroscopic data of 2-Ethylhexyl cyanoacetate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Ethylhexyl cyanoacetate

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An In-depth Technical Guide for Scientists

A Comprehensive Spectroscopic Analysis of 2-Ethylhexyl Cyanoacetate

Introduction

2-Ethylhexyl cyanoacetate (CAS: 13361-34-7, Molecular Formula: $C_{11}H_{19}NO_2$) is a versatile specialty chemical widely utilized as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its structure, featuring a nitrile, an ester, and a chiral 2-ethylhexyl group, makes it a valuable building block. Furthermore, its properties as a plasticizer and its utility in cosmetic formulations to enhance stability underscore its industrial significance.^[1]

Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth analysis of the core spectroscopic data for **2-Ethylhexyl cyanoacetate**—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the causal interpretation of the spectral features, providing researchers with a robust framework for compound identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of atoms. For **2-Ethylhexyl cyanoacetate**, both ^1H (proton) and ^{13}C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for the preparation and analysis of an NMR sample of **2-Ethylhexyl cyanoacetate**. The choice of solvent and instrument parameters is critical for obtaining high-quality data.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **2-Ethylhexyl cyanoacetate** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) within a standard 5 mm NMR tube.
- **Solvent Choice Rationale:** CDCl_3 is a common choice due to its excellent dissolving power for moderately polar organic compounds and its single deuterium lock signal, which does not interfere with the analyte's proton signals.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution, which is crucial for interpreting the complex multiplets of the alkyl chain.
- **^1H NMR Acquisition:** Acquire the proton spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the proton-decoupled ^{13}C spectrum. A greater number of scans is required due to the lower natural abundance of the ^{13}C isotope. A spectral width of ~200 ppm is standard for observing all carbon environments.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum provides a quantitative map of the different proton environments in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning the structure.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
H-a	~4.13	Doublet of Doublets (dd)	2H
H-b	3.49	Singlet (s)	2H
H-c	~1.63	Multiplet (m)	1H
H-d, H-e, H-f	~1.3-1.4	Multiplet (m)	8H
H-g, H-h	~0.90	Triplet (t)	6H

Note: Data compiled from available sources.^{[2][3]} Actual chemical shifts and multiplicities can vary slightly based on solvent and instrument frequency.

Interpretation and Causality:

- Signal H-b (3.49 ppm): This singlet corresponds to the two protons on the carbon between the nitrile ($\text{C}\equiv\text{N}$) and carbonyl ($\text{C}=\text{O}$) groups. These groups are strongly electron-withdrawing, deshielding the protons and shifting them significantly downfield. The absence of adjacent protons results in a singlet.
- Signal H-a (~4.13 ppm): These two protons are on the carbon directly attached to the ester oxygen. The electronegative oxygen deshields these protons, placing them downfield. They are adjacent to the chiral proton (H-c), which splits them into a doublet. Since the two H-a protons are diastereotopic (due to the adjacent chiral center), they exhibit slightly different chemical shifts and split each other, often resulting in a complex multiplet best described as a doublet of doublets.^{[2][3]}
- Alkyl Chain Signals (H-c, H-d, e, f, g, h): The remaining signals in the upfield region (~0.9-1.7 ppm) correspond to the 2-ethylhexyl group. The significant overlap of the methylene (CH_2) signals (H-d, e, f) creates a complex multiplet. The terminal methyl (CH_3) protons (H-g, h) are the most shielded and appear as overlapping triplets around 0.90 ppm due to splitting by their adjacent CH_2 groups.

Workflow: Proton Signal Assignment

Caption: Logical flow for assigning ^1H NMR signals based on chemical environment.

^{13}C NMR Spectrum Analysis

The ^{13}C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Assignment	Chemical Shift (δ) ppm
C=O (Ester)	~165.6
C \equiv N (Nitrile)	~116.2
O-CH ₂	~62.3
Alkyl CH	~40-46
Alkyl CH ₂	~21-30
CH ₃	~8-14

Note: Data compiled from available sources.^[4] Precise shifts can vary.

Interpretation and Causality:

- **Carbonyl Carbon (~165.6 ppm):** The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two attached oxygen atoms, placing it furthest downfield.^[4]
- **Nitrile Carbon (~116.2 ppm):** The carbon of the cyano group appears in the characteristic region for nitriles.^[4]
- **Ester Methylene Carbon (~62.3 ppm):** The O-CH₂ carbon is shifted downfield due to its direct attachment to the electronegative oxygen atom.^[4]
- **Alkyl Carbons (8-46 ppm):** The remaining signals correspond to the eight carbons of the 2-ethylhexyl group, appearing in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique for liquid samples that requires minimal sample preparation.

Methodology:

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- **Sample Application:** Place a single drop of **2-Ethylhexyl cyanoacetate** directly onto the ATR crystal.
- **Data Acquisition:** Lower the ATR arm to bring the sample into firm contact with the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-600 cm^{-1} .
- **Cleaning:** After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

IR Spectrum Analysis

The IR spectrum of **2-Ethylhexyl cyanoacetate** is dominated by absorptions from its three key functional regions: the nitrile, the ester, and the alkyl chain.

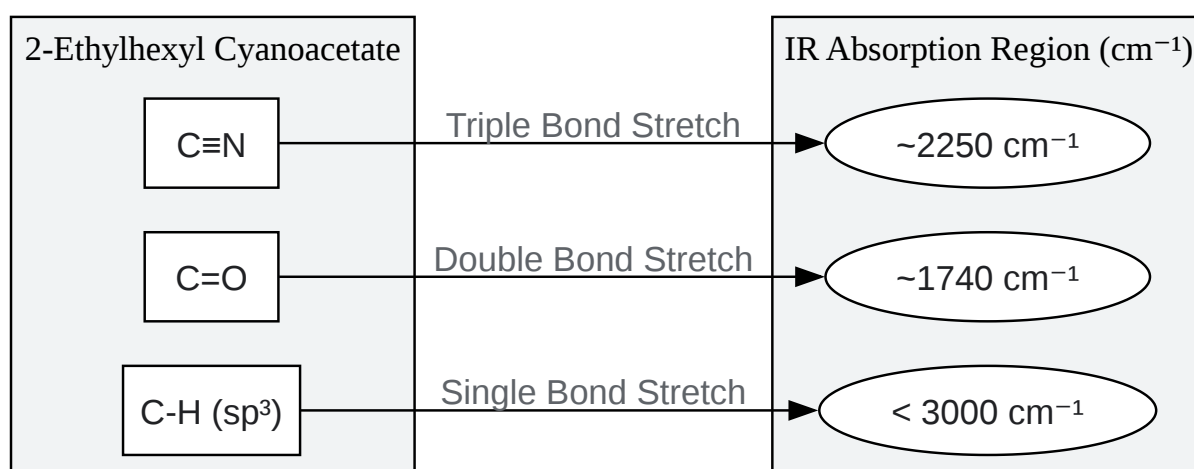
Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
2972 - 2884	C-H Stretch	Alkyl (CH_3 , CH_2)
~2247	$\text{C}\equiv\text{N}$ Stretch	Nitrile
~1742	$\text{C}=\text{O}$ Stretch	Ester
~1465	C-H Bend	Alkyl (CH_2 , CH_3)

Note: Data compiled from available sources.[\[4\]](#)

Interpretation and Causality:

- **C≡N Stretch** ($\sim 2247\text{ cm}^{-1}$): A sharp, medium-intensity peak in this region is a definitive indicator of the nitrile functional group.[4] The triple bond's high force constant results in a high-frequency vibration.
- **C=O Stretch** ($\sim 1742\text{ cm}^{-1}$): A strong, sharp absorption here is characteristic of the carbonyl group in an aliphatic ester.[4] Its high intensity is due to the large change in dipole moment during the stretching vibration.
- **C-H Stretches** ($2972\text{--}2884\text{ cm}^{-1}$): These strong, sharp peaks just below 3000 cm^{-1} are characteristic of sp^3 C-H bonds in the extensive alkyl chain.[4]

Diagram: Functional Group Correlation in IR Spectroscopy



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Caption: Correlation of molecular functional groups to their IR absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like **2-Ethylhexyl cyanoacetate**, providing separation from impurities before mass analysis.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent like ethyl acetate or hexane.
- **GC Separation:** Inject a small volume (e.g., 1 μ L) into the GC system equipped with a suitable capillary column (e.g., DB-5ms). A temperature program is used to separate components based on their boiling points.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Mass Spectrum Analysis

The EI mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. The molecular weight of **2-Ethylhexyl cyanoacetate** is 197.27 g/mol .[\[5\]](#)[\[6\]](#)

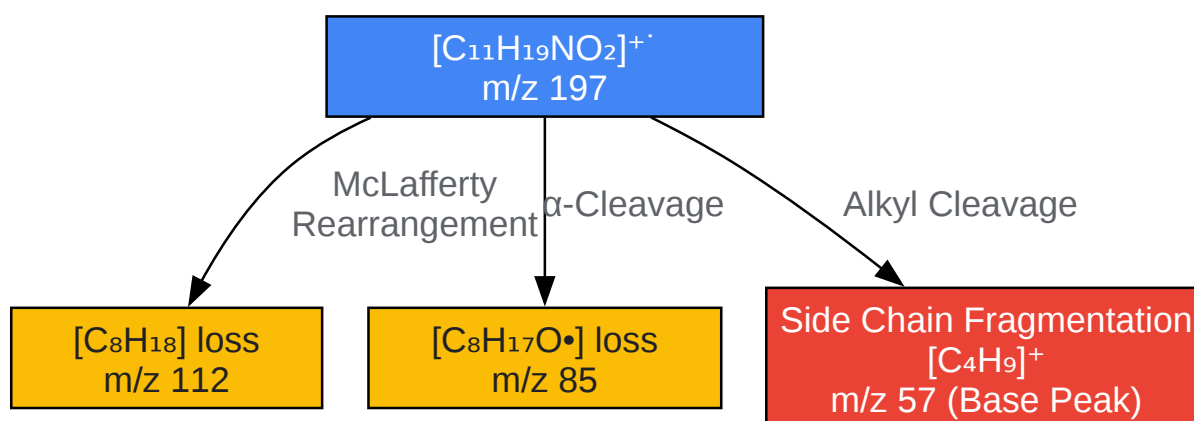
m/z	Relative Intensity (%)	Proposed Fragment Ion
197	Low	$[M]^+$ (Molecular Ion)
112	Moderate	$[M - C_8H_{17}]^+$ or $[CH_2(CN)COOCH_2]^+$
85	High	$[CH_2(CN)C=O]^+$
70	High	$[CH_2=CHC(O)CH_3]^+$
57	100 (Base Peak)	$[C_4H_9]^+$ (Butyl cation)
55	High	$[C_4H_7]^+$
41	High	$[C_3H_5]^+$ (Allyl cation)

Note: Fragmentation data compiled and interpreted from available sources.[3]

Interpretation and Causality:

- Molecular Ion ($[M]^+$, m/z 197): The peak corresponding to the intact molecule is expected but may be weak or absent in EI-MS due to extensive fragmentation. Its presence confirms the molecular weight.
- Base Peak (m/z 57): The most intense peak (base peak) at m/z 57 is characteristic of the stable tertiary butyl cation, $[C_4H_9]^+$, formed from the fragmentation of the 2-ethylhexyl side chain.[3]
- Alpha-Cleavage: A common fragmentation pathway for esters is cleavage at the C-O bond, leading to the loss of the alkoxy group. Loss of the 2-ethylhexyloxy radical ($\bullet OC_8H_{17}$) would yield the acylium ion $[NCCH_2CO]^+$ at m/z 68.
- McLafferty Rearrangement: Esters with sufficiently long alkyl chains can undergo a McLafferty rearrangement, which would result in a fragment at m/z 112, corresponding to the enol form of the cyanoacetic acid.
- Side Chain Fragmentation: The series of peaks at m/z 41, 55, and 70 are characteristic fragments arising from the breakdown of the C_8H_{17} alkyl group.[3]

Diagram: Proposed EI-MS Fragmentation Pathway



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Caption: Key fragmentation pathways for **2-Ethylhexyl cyanoacetate** in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of **2-Ethylhexyl cyanoacetate**. ^1H and ^{13}C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key nitrile and ester functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns derived from the ester and the 2-ethylhexyl side chain. This comprehensive spectroscopic profile serves as a reliable reference for researchers and quality control professionals working with this important chemical intermediate.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Ethylhexyl cyanoacetate (13361-34-7) ^1H NMR spectrum [chemicalbook.com]
- 3. 2-Ethylhexyl cyanoacetate (13361-34-7) MS spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2-Ethylhexyl cyanoacetate | C₁₁H₁₉NO₂ | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethylhexyl cyanoacetate | SIELC Technologies [sielc.com]
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